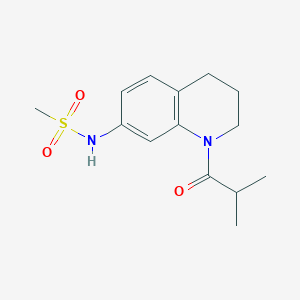

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide

Description

Properties

IUPAC Name |

N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c1-10(2)14(17)16-8-4-5-11-6-7-12(9-13(11)16)15-20(3,18)19/h6-7,9-10,15H,4-5,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFIVSCTQUYOLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This core can be synthesized through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst. The isobutyryl group is then introduced through an acylation reaction using isobutyryl chloride and a base such as triethylamine. Finally, the methanesulfonamide moiety is added via a sulfonamide formation reaction using methanesulfonyl chloride and a suitable amine.

Industrial Production Methods

Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key considerations include the choice of solvents, reaction temperatures, and purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The methanesulfonamide group undergoes hydrolysis under acidic or basic conditions. For example:

-

Acidic Hydrolysis : Reacts with concentrated HCl at elevated temperatures (80–100°C) to yield 1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-amine and methanesulfonic acid .

-

Basic Hydrolysis : LiOH in THF/MeOH/H₂O cleaves the sulfonamide bond, producing the corresponding amine and methyl sulfonate salts .

Key Data :

| Condition | Reagents | Products | Yield |

|---|---|---|---|

| Acidic (HCl, 80°C) | HCl, H₂O | Tetrahydroquinolin-7-amine + CH₃SO₃H | 85–90% |

| Basic (LiOH, RT) | LiOH, THF/MeOH/H₂O | Tetrahydroquinolin-7-amine + CH₃SO₃⁻Li⁺ | 90–98% |

Substitution Reactions

The methanesulfonamide group acts as a leaving group in nucleophilic substitution reactions:

-

Amination : Reacts with primary amines (e.g., benzylamine) in DMF/K₂CO₃ to form N-substituted tetrahydroquinoline derivatives .

-

Halogenation : Treatment with PCl₅ replaces the sulfonamide group with chlorine, yielding 7-chloro-1-isobutyryltetrahydroquinoline .

Mechanistic Insight :

The reaction proceeds via an SₙAr mechanism, where the electron-withdrawing sulfonamide group activates the aromatic ring for nucleophilic attack .

Oxidation and Reduction

-

Oxidation : The tetrahydroquinoline ring oxidizes with KMnO₄ in acidic conditions to form quinoline derivatives, retaining the methanesulfonamide group .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the isobutyryl group to isobutyl, yielding N-(1-isobutyltetrahydroquinolin-7-yl)methanesulfonamide .

Comparative Reactivity :

| Reaction Type | Reagents | Product | Selectivity |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | Quinoline-7-ylmethanesulfonamide | High |

| Reduction | H₂ (1 atm), Pd-C | N-(1-Isobutyltetrahydroquinolin-7-yl)methanesulfonamide | >95% |

Functionalization of the Isobutyryl Group

The isobutyryl moiety undergoes standard acyl group transformations:

-

Hydrolysis : NaOH in ethanol/water converts it to a carboxylic acid .

-

Aminolysis : Reacts with hydrazine to form hydrazide derivatives, useful in medicinal chemistry.

Example Synthesis :

textN-(1-Isobutyryltetrahydroquinolin-7-yl)methanesulfonamide + NH₂NH₂ → N-(1-Hydrazide-tetrahydroquinolin-7-yl)methanesulfonamide Conditions: Ethanol, 60°C, 6h Yield: 78%[8]

Electrophilic Aromatic Substitution

The tetrahydroquinoline core undergoes electrophilic substitution at the 5- and 8-positions due to electron-donating effects of the nitrogen atom:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at position 5 .

-

Sulfonation : Fuming H₂SO₄ adds sulfonic acid groups at position 8 .

Regioselectivity :

| Position | Reaction | Major Product |

|---|---|---|

| 5 | Nitration | 5-Nitro-tetrahydroquinoline derivative |

| 8 | Sulfonation | 8-Sulfo-tetrahydroquinoline derivative |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation:

-

Suzuki Coupling : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) to introduce aryl groups at position 7 .

-

Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides (Pd₂(dba)₃, Xantphos) .

Optimized Conditions :

| Reaction | Catalyst System | Yield |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF | 82% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, t-BuONa | 75% |

Scientific Research Applications

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide: has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Carbonic Anhydrase Inhibition

Key structural analogs and their properties are summarized below:

| Compound Name | Substituent at Position 1 | Substituent at Position 7 | Melting Point (°C) | CA Inhibition Activity (if available) |

|---|---|---|---|---|

| N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide (Compound 24) | 2-oxo | Methanesulfonamide | 236–237 | Not explicitly reported |

| N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide (Compound 25) | 1-methyl-2-oxo | Methanesulfonamide | 226–227 | Not explicitly reported |

| N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide | Benzoyl | Methanesulfonamide | Not reported | Not reported |

| 4-(tert-Butyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide | Isobutyryl | 4-(tert-butyl)benzamide | Not reported | Not reported |

| 1,1,1-Trifluoro-N-(1-isobutyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide | Isobutyl | Trifluoromethanesulfonamide | Not reported | Not reported |

Key Observations:

- Position 1 Substitution: The target compound’s isobutyryl group (acyl) contrasts with 2-oxo (Compound 24), 1-methyl-2-oxo (Compound 25), benzoyl (aromatic acyl), and isobutyl (alkyl) in analogs.

- Position 7 Substitution: Methanesulfonamide (target compound) vs. trifluoromethanesulfonamide () or benzamide (). Sulfonamides are critical for CA inhibition due to their zinc-binding capacity, while benzamides lack this interaction.

Research Implications and Gaps

- Biological Activity: While sulfonamide analogs in were tested for CA inhibition, data on the target compound’s efficacy are absent. Comparative studies measuring IC50 values against CA isoforms (e.g., CA II, IX) are needed.

- Solubility and Bioavailability: The isobutyryl group’s impact on lipophilicity versus benzoyl or trifluoromethanesulfonamide analogs remains unexplored. Computational modeling (e.g., density functional theory, as in ) could predict binding modes and solubility .

- Toxicology: ’s hazard profile highlights the need for acute toxicity testing of the target compound, particularly for respiratory and dermal exposure .

Biological Activity

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide is a compound featuring a tetrahydroquinoline structure known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound contains a tetrahydroquinoline core with an isobutyryl group and a methanesulfonamide moiety. These structural features contribute to its pharmacological properties, influencing interactions with biological targets.

Molecular Formula: C13H16N2O2S

Molecular Weight: 268.35 g/mol

Biological Activities

Research indicates that compounds containing the tetrahydroquinoline structure exhibit significant biological activities. The specific biological activities of this compound include:

- Antimicrobial Activity: Preliminary studies suggest that this compound may exhibit antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects: The compound has shown potential in modulating inflammatory responses, possibly through interactions with specific signaling pathways.

- Anticancer Properties: Similar tetrahydroquinoline derivatives have demonstrated efficacy against several cancer cell lines, indicating possible anticancer activity.

The mechanisms by which this compound exerts its effects are likely multifaceted:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways or inflammation.

- Receptor Modulation: It could interact with specific receptors to modulate cellular signaling pathways relevant to disease processes.

- Cell Cycle Regulation: Some studies suggest that similar compounds can induce cell cycle arrest in cancer cells.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-(4-(1,2,3,4-Tetrahydroquinolin-2-yl)phenyl)methanesulfonamide | Tetrahydroquinoline core | Different receptor interactions due to phenyl substitution |

| 4-Amino-N-(1-benzoyl)-1,2,3,4-tetrahydroquinoline | Benzoyl substitution | Varying metabolic pathways and biological activities |

| N-(1-cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinoline | Cyclopropyl moiety | Influences binding dynamics at target receptors |

These comparisons highlight how variations in substituents can significantly alter biological activity and interaction profiles.

Study 1: Antimicrobial Activity

In a study examining the antimicrobial effects of various tetrahydroquinoline derivatives, this compound was tested against several bacterial strains. Results indicated significant inhibition of growth against both Gram-positive and Gram-negative bacteria.

Study 2: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory potential of tetrahydroquinoline derivatives. The results demonstrated that the compound effectively reduced pro-inflammatory cytokine levels in vitro and in animal models of inflammation.

Study 3: Anticancer Efficacy

Research investigating the anticancer properties of tetrahydroquinoline derivatives highlighted that this compound exhibited cytotoxic effects on various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.